![molecular formula C8H5ClN2O B1434133 9-氯吡啶并[1,2-a]嘧啶-4-酮 CAS No. 1198413-03-4](/img/structure/B1434133.png)

9-氯吡啶并[1,2-a]嘧啶-4-酮

描述

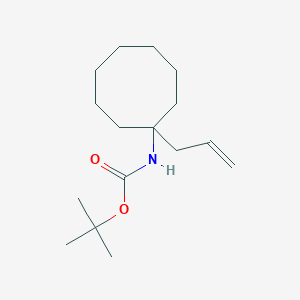

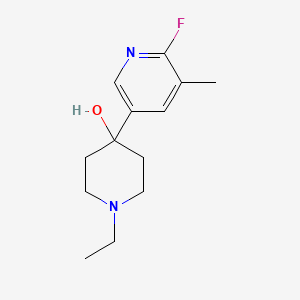

9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 and is a brown solid . It is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones, including 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, can be achieved via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction . This protocol is operationally simple, has a broad substrate scope, good functional group tolerance, and can be executed on a gram scale .Molecular Structure Analysis

The molecular structure of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is represented by the InChI code: 1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H . The key to this InChI code is OUKLJVNKIIWBEJ-UHFFFAOYSA-N .Chemical Reactions Analysis

A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions .Physical And Chemical Properties Analysis

9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a brown solid . and is stored at temperatures between 0-5°C . The compound has a molecular weight of 180.59 .科学研究应用

合成和胃保护活性

已经研究了9-氯吡啶并[1,2-a]嘧啶-4-酮衍生物的胃保护作用。这些化合物的合成表明,特定的衍生物,尤其是不饱和的4-氧代-4h-吡啶[1,2-a]嘧啶-3-甲酰胺类型,在大鼠模型中对由酸化乙醇诱导的胃损伤表现出显著的保护作用。这表明这些化合物有潜在应用作为预防剂,用于非甾体类抗炎药引起的胃损伤(Hermecz et al., 1992)。

抗炎和溃疡性研究

进一步研究了与9-氯吡啶并[1,2-a]嘧啶-4-酮具有相似结构基元的吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物,揭示了它们的抗炎特性。这些化合物在大鼠卡拉胶诱导的爪水肿试验中进行评估,表现出良好的抗炎活性,且溃疡性作用较小,表明它们有潜力作为更安全的抗炎药物(El-Tombary, 2013)。

合成中的混合催化剂

最近的研究强调了混合催化剂在合成吡喃并嘧啶骨架中的作用,包括类似于9-氯吡啶并[1,2-a]嘧啶-4-酮的结构。这些催化剂促进了具有潜在药用和制药应用的化合物的开发,突显了吡喃并嘧啶核在药物开发中的多功能性和适用性(Parmar et al., 2023)。

利尿特性

对5H-[1,3]噻唑并[3,2-a]吡啶[3,2-e]嘧啶的研究揭示了它们的利尿、排钠和排钾活性。这些发现表明嘧啶衍生物在开发新的利尿剂方面具有潜力(Monge et al., 1990)。

中枢神经系统应用

已合成并评估了吡啶并[2,3-d]-嘧啶-4(3H)-酮的衍生物,包括在动物模型中的抗焦虑和镇痛作用。这项研究表明9-氯吡啶并[1,2-a]嘧啶-4-酮衍生物在治疗与中枢神经系统相关的疾病方面的潜在用途(Kowalska et al., 1994)。

作用机制

Mode of Action

It has been suggested that the compound may undergo a metal-free c-3 chalcogenation, which is a type of chemical reaction . This reaction can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . The reaction is operationally simple, proceeds under mild conditions, and highlights broad functional group tolerance .

Biochemical Pathways

The compound’s potential to undergo a metal-free C-3 chalcogenation suggests it may interact with biochemical pathways involving sulfur and selenium .

Result of Action

The compound’s potential to undergo a metal-free C-3 chalcogenation suggests it may have a significant impact on the synthesis of 3-ArS/ArSe derivatives .

未来方向

生化分析

Biochemical Properties

9-Chloro-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme acetylcholinesterase, where 9-Chloro-pyrido[1,2-a]pyrimidin-4-one acts as an inhibitor . This inhibition is crucial as it can modulate neurotransmitter levels in the nervous system, potentially offering therapeutic benefits for neurological disorders. Additionally, 9-Chloro-pyrido[1,2-a]pyrimidin-4-one has been shown to interact with the CXCR3 receptor, exhibiting antagonistic properties that could be beneficial in treating inflammatory conditions .

Cellular Effects

The effects of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by 9-Chloro-pyrido[1,2-a]pyrimidin-4-one leads to increased levels of acetylcholine, enhancing cholinergic signaling In immune cells, the antagonistic action on the CXCR3 receptor can reduce inflammatory responses, making 9-Chloro-pyrido[1,2-a]pyrimidin-4-one a candidate for anti-inflammatory therapies .

Molecular Mechanism

At the molecular level, 9-Chloro-pyrido[1,2-a]pyrimidin-4-one exerts its effects through several mechanisms. The binding interaction with acetylcholinesterase involves the formation of a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition is achieved through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. Additionally, the antagonistic effect on the CXCR3 receptor is mediated by the binding of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one to the receptor’s active site, blocking the binding of natural ligands and thereby inhibiting receptor activation . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function are still being studied. In vitro studies have shown that prolonged exposure to 9-Chloro-pyrido[1,2-a]pyrimidin-4-one can lead to sustained inhibition of acetylcholinesterase and persistent anti-inflammatory effects

Dosage Effects in Animal Models

The effects of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings indicate that while 9-Chloro-pyrido[1,2-a]pyrimidin-4-one has therapeutic potential, careful consideration of dosage is essential to minimize adverse effects.

Metabolic Pathways

9-Chloro-pyrido[1,2-a]pyrimidin-4-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one with these enzymes can also affect metabolic flux and alter the levels of other metabolites, potentially influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its movement within the body, ensuring its proper localization and accumulation in target tissues . These transport mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct 9-Chloro-pyrido[1,2-a]pyrimidin-4-one to specific cellular compartments, influencing its bioactivity and therapeutic potential . Understanding these localization mechanisms is essential for optimizing the compound’s use in biomedical applications.

属性

IUPAC Name |

9-chloropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKLJVNKIIWBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=CN=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274522 | |

| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198413-03-4 | |

| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198413-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)

amine hydrochloride](/img/structure/B1434052.png)

![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)

![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)

![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)

![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)